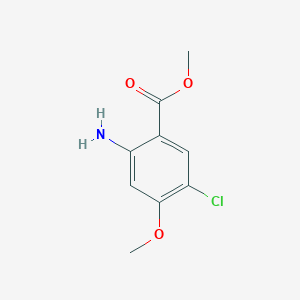

Methyl 2-amino-5-chloro-4-methoxybenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-amino-5-chloro-4-methoxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO3/c1-13-8-4-7(11)5(3-6(8)10)9(12)14-2/h3-4H,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDBZAKKAQHQRLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)N)C(=O)OC)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501205555 | |

| Record name | Benzoic acid, 2-amino-5-chloro-4-methoxy-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501205555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79025-26-6 | |

| Record name | Benzoic acid, 2-amino-5-chloro-4-methoxy-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79025-26-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 2-amino-5-chloro-4-methoxy-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501205555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 2-amino-5-chloro-4-methoxybenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 2-amino-5-chloro-4-methoxybenzoate

This guide provides a detailed technical overview of the synthetic routes for producing Methyl 2-amino-5-chloro-4-methoxybenzoate, a key intermediate in the pharmaceutical industry. The methodologies outlined are grounded in established chemical principles and supported by literature precedents, offering researchers and drug development professionals a comprehensive resource for its preparation.

Introduction

This compound is a substituted anthranilate derivative. Anthranilates are a class of compounds that are not only used as flavoring and fragrant agents but are also gaining attention for their biological activities.[1] The specific substitution pattern of this molecule makes it a valuable building block in the synthesis of more complex pharmaceutical agents. The strategic placement of the amino, chloro, and methoxy groups on the benzoic acid methyl ester framework allows for a variety of subsequent chemical modifications, making it an important intermediate in the development of novel therapeutics.

This document will explore the primary synthetic pathways to this compound, providing detailed experimental protocols and explaining the chemical reasoning behind the selection of reagents and reaction conditions.

Synthetic Pathways

Two primary synthetic routes from commercially available starting materials have been identified as the most viable for the preparation of this compound.

Route 1: From p-Aminosalicylic Acid

This route begins with the readily available p-aminosalicylic acid and involves a three-step process of methylation, chlorination, and esterification.

Caption: Synthetic pathway starting from p-aminosalicylic acid.

Route 2: From 5-Chlorosalicylic Acid

This pathway begins with 5-chlorosalicylic acid and proceeds through methylation of the phenol and esterification, followed by nitration and subsequent reduction of the nitro group.

Caption: Synthetic pathway starting from 5-chlorosalicylic acid.

Detailed Experimental Protocols

Route 1: Synthesis from p-Aminosalicylic Acid

This route offers a straightforward approach, leveraging the directing effects of the existing functional groups.

Step 1: Methylation of p-Aminosalicylic Acid to 4-Amino-2-methoxybenzoic acid

-

Principle: The phenolic hydroxyl group is more nucleophilic than the carboxylic acid under basic conditions, allowing for selective methylation. The use of a base deprotonates the phenol, forming a phenoxide that readily attacks the methylating agent.

-

Protocol:

-

In a reaction flask, dissolve p-aminosalicylic acid and potassium hydroxide in acetone.

-

Stir the mixture and cool to 20-30°C.

-

Gradually add dimethyl sulfate dropwise while maintaining the temperature.

-

Continue the reaction until completion, as monitored by TLC.

-

Upon completion, the reaction mixture is worked up by extraction with ethyl acetate.

-

The organic layer is dried and concentrated to yield 4-amino-2-methoxybenzoic acid.[2]

-

Step 2: Esterification to Methyl 4-amino-2-methoxybenzoate

-

Principle: Fischer-Speier esterification is employed here, where the carboxylic acid is heated with an excess of alcohol in the presence of a strong acid catalyst.

-

Protocol:

-

Suspend 4-amino-2-methoxybenzoic acid in methanol.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate solution).

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer and evaporate the solvent to obtain Methyl 4-amino-2-methoxybenzoate.

-

Step 3: Chlorination to Methyl 4-amino-5-chloro-2-methoxybenzoate

-

Principle: N-Chlorosuccinimide (NCS) is a mild and effective electrophilic chlorinating agent for activated aromatic rings. The amino and methoxy groups activate the ring, directing chlorination to the ortho and para positions. In this case, the position ortho to the amino group and meta to the methoxy group is sterically hindered, favoring chlorination at the 5-position.

-

Protocol:

-

Dissolve Methyl 4-amino-2-methoxybenzoate in DMF.

-

Add N-chlorosuccinimide in a 1:1 molar ratio.[2]

-

Heat the reaction mixture to 65-75°C and stir for 3-4 hours.[2]

-

After the reaction is complete, pour the hot solution into ice water to precipitate the product.[2]

-

Filter the solid, wash with water, and dry to obtain Methyl 4-amino-5-chloro-2-methoxybenzoate. A yield of 87.5% has been reported for this step.[2]

-

Note on Isomerization: The product from this route is Methyl 4-amino-5-chloro-2-methoxybenzoate. Achieving the target molecule, this compound, would require a subsequent isomerization or a different synthetic strategy. The search results did not provide a direct method for this isomerization, suggesting that Route 2 may be a more direct approach to the desired isomer.

Route 2: Synthesis from 5-Chlorosalicylic Acid

This route provides a more direct synthesis of the target molecule by introducing the key functional groups in a controlled manner.

Step 1: Esterification of 5-Chlorosalicylic Acid to Methyl 5-chlorosalicylate

-

Principle: This is a standard Fischer-Speier esterification.

-

Protocol:

-

Dissolve 5-chlorosalicylic acid in methanol.

-

Add concentrated sulfuric acid as a catalyst.

-

Heat the mixture under reflux for 24 hours.

-

Cool the solution in a dry ice/acetone bath to crystallize the product.

-

Collect the solid by filtration to obtain Methyl 5-chlorosalicylate. A yield of 92% has been reported for this step.[3]

-

Step 2: Methylation of Methyl 5-chlorosalicylate to Methyl 5-chloro-2-methoxybenzoate

-

Principle: The phenolic hydroxyl group is methylated using dimethyl sulfate under basic conditions.

-

Protocol:

-

Dissolve Methyl 5-chlorosalicylate in acetone.

-

Add aqueous sodium hydroxide and dimethyl sulfate.

-

Stir the solution, and then heat under reflux for 45 minutes.

-

Evaporate the acetone under reduced pressure.

-

Extract the residue with ether and wash the ether extract with 5% aqueous sodium hydroxide.

-

Dry the ether extract and remove the solvent under reduced pressure.

-

Distill the residue to obtain Methyl 5-chloro-2-methoxybenzoate. A yield of 66% has been reported.[3]

-

Step 3: Nitration of Methyl 5-chloro-2-methoxybenzoate to Methyl 5-chloro-4-methoxy-2-nitrobenzoate

-

Principle: The methoxy group is an activating, ortho-para directing group, while the ester and chloro groups are deactivating, meta-directing groups. The nitration will preferentially occur at the position most activated by the methoxy group and not strongly deactivated by the other groups.

-

Protocol:

-

A solution of methyl 3-(3-chloropropoxy)-4-methoxybenzoate in a mixture of acetic acid and acetic anhydride was treated with nitric acid at 0-5 °C. While this is for a related compound, a similar procedure would be applicable.[4]

-

Stir the mixture at room temperature for several hours.

-

Pour the reaction mixture into ice water and extract with ethyl acetate.

-

Wash the combined organic layers with saturated sodium bicarbonate and brine, then dry over sodium sulfate.

-

Evaporation of the solvent should yield the nitrated product.

-

Step 4: Reduction of Methyl 5-chloro-4-methoxy-2-nitrobenzoate to this compound

-

Principle: The nitro group is reduced to an amino group. A variety of reducing agents can be used, with iron in acetic acid being a common and effective choice for this transformation.

-

Protocol:

-

Add powdered iron to acetic acid and stir the suspension at 50°C.

-

Add a solution of Methyl 5-chloro-4-methoxy-2-nitrobenzoate in methanol dropwise.

-

Stir the mixture for 30 minutes at 50-60°C.

-

Filter off the catalyst and wash with methanol.

-

Evaporate the volatiles from the combined filtrate and washes.

-

Pour the residue into water and extract with ethyl acetate.

-

The combined organic layers are then washed, dried, and concentrated to yield the final product, this compound.[4]

-

Data Summary

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Reported Melting Point (°C) |

| Methyl 5-chlorosalicylate | C₈H₇ClO₃ | 186.59 | 45-47[3] |

| Methyl 5-chloro-2-methoxybenzoate | C₉H₉ClO₃ | 200.62 | - |

| Methyl 5-chloro-2-nitrobenzoate | C₈H₆ClNO₄ | 215.59 | 50-51[5] |

| Methyl 4-amino-5-chloro-2-methoxybenzoate | C₉H₁₀ClNO₃ | 215.63 | 135[6] |

Conclusion

The synthesis of this compound can be effectively achieved through a multi-step process starting from either p-aminosalicylic acid or 5-chlorosalicylic acid. While the route from p-aminosalicylic acid is viable, it leads to the 4-amino isomer, which may require further steps to obtain the desired product. The synthetic pathway commencing with 5-chlorosalicylic acid offers a more direct and logical approach to the target molecule. The protocols described herein are based on established chemical transformations and provide a solid foundation for the laboratory-scale synthesis of this important pharmaceutical intermediate. Researchers should optimize the reaction conditions for each step to ensure high yields and purity of the final product.

References

- Synthesis of Methylated Anthranilate Derivatives Using Engineered Strains of Escherichia coli - PubMed. (2019-06-28).

- The biosynthesis of methyl anthranilate from anthranilic acid can... - ResearchGate.

- Synthesis of metal anthranilate complexes: catalytic and antipathogenic studies - PMC - NIH. (2022-03-27).

- (PDF) Synthesis of metal anthranilate complexes: catalytic and antipathogenic studies. (2022-03-21).

- Methyl anthranilate synthesis - ChemicalBook.

- Synthesis of methyl 2-methoxy-4-acetylamino-5-chlorobenzoate - PrepChem.com.

- A method for preparing methyl 2-methoxy-4-amino-5-ethylsulfonyl benzoate - Eureka.

- RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate - MDPI.

- Methyl 5-chloro-2-nitrobenzoate - PMC - NIH.

- CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid.

- Synthesis method of 2-methoxyl-5-amino sulfanoylmethyl benzoate - Eureka | Patsnap.

- Synthesis of methyl 5-chloro-2-nitrobenzoate - PrepChem.com.

- US3965173A - Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide - Google Patents.

- United States Patent - Googleapis.com.

Sources

- 1. Synthesis of Methylated Anthranilate Derivatives Using Engineered Strains of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid - Google Patents [patents.google.com]

- 3. US3965173A - Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide - Google Patents [patents.google.com]

- 4. mdpi.com [mdpi.com]

- 5. prepchem.com [prepchem.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

An In-depth Technical Guide to Substituted Chloromethoxy Aminobenzoates: Focus on Methyl 2-amino-5-chloro-4-methoxybenzoate and its Isomers

Abstract

This technical guide provides a comprehensive scientific overview of Methyl 2-amino-5-chloro-4-methoxybenzoate, a substituted aromatic ester of significant interest in synthetic and medicinal chemistry. Due to the limited availability of public data for this specific compound, this guide embraces a holistic and comparative approach, incorporating detailed information on its closely related and more thoroughly characterized isomers, such as Methyl 4-amino-5-chloro-2-methoxybenzoate. By examining the structural nuances, physicochemical properties, spectroscopic signatures, and synthesis strategies of this chemical family, we aim to equip researchers, scientists, and drug development professionals with the critical insights needed for their work. The guide emphasizes the importance of isomeric differentiation and discusses the established role of this chemical scaffold as a versatile intermediate in the synthesis of pharmacologically active molecules.

Introduction and Isomeric Differentiation

Substituted aminobenzoate esters are a cornerstone class of building blocks in modern organic synthesis, providing a versatile scaffold for the construction of complex molecular architectures. Their utility is particularly pronounced in the pharmaceutical industry, where they serve as key intermediates in the synthesis of Active Pharmaceutical Ingredients (APIs).[1][2] this compound belongs to this class, possessing a unique arrangement of electron-donating (amino, methoxy) and electron-withdrawing (chloro, ester) groups that dictates its reactivity and potential applications.

A critical challenge in working with this compound is the potential for confusion with its structural isomers. The precise substitution pattern on the benzene ring dramatically influences the molecule's chemical and physical properties, as well as its reactivity. Therefore, unambiguous identification through correct nomenclature and unique identifiers like CAS numbers is paramount for reproducible scientific research and procurement. The primary isomers of concern are detailed below.

Caption: Key structural isomers of Methyl Chloro-Methoxy-Aminobenzoate.

Physicochemical and Spectroscopic Properties: A Comparative Analysis

Detailed experimental data for this compound is not extensively reported in publicly accessible literature. However, a robust profile can be constructed by combining theoretical predictions with the well-documented properties of its isomer, Methyl 4-amino-5-chloro-2-methoxybenzoate.[3][4] This comparative approach provides a valuable reference point for researchers.

Physical and Chemical Properties

The following table summarizes the known and predicted properties. The data for the target compound should be considered provisional until experimentally verified.

| Property | This compound | Methyl 4-amino-5-chloro-2-methoxybenzoate |

| CAS Number | Not explicitly assigned in major databases | 20896-27-9[5] |

| Molecular Formula | C₉H₁₀ClNO₃ | C₉H₁₀ClNO₃[4] |

| Molecular Weight | 215.63 g/mol | 215.63 g/mol [4] |

| Appearance | Predicted: White to off-white solid | White to light beige crystalline powder[6] |

| Melting Point | Not determined | 135-137 °C[3] |

| Boiling Point | Not determined | 372.3 °C (Predicted)[4] |

| Solubility | Predicted: Sparingly soluble in water | Very slightly soluble (0.69 g/L at 25 °C)[3] |

Spectroscopic Data Analysis

Spectroscopic analysis is essential for the unambiguous identification and quality control of these isomers.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides the most direct evidence of the substitution pattern. For the target compound, This compound , one would expect two singlets in the aromatic region, corresponding to the protons at the C3 and C6 positions. In contrast, Methyl 4-amino-5-chloro-2-methoxybenzoate would also show two aromatic singlets (protons at C3 and C6), but their chemical shifts would differ due to the varied electronic environment. The methoxy (-OCH₃) and ester (-COOCH₃) groups would each present as sharp singlets, typically in the 3.8-4.0 ppm range. The amine (-NH₂) protons would appear as a broad singlet, the position of which is solvent-dependent.

-

¹³C NMR Spectroscopy: The carbon spectrum for Methyl 4-amino-5-chloro-2-methoxybenzoic acid (the carboxylic acid precursor to the ester) has been documented, providing a reference for the expected shifts in the methyl ester derivative.[7] Key signals include the ester carbonyl carbon (~165-170 ppm), aromatic carbons attached to oxygen (~150-160 ppm), the carbon attached to the amino group (~140-150 ppm), and the carbon attached to chlorine (~110-120 ppm).

-

Infrared (IR) Spectroscopy: The IR spectrum is characterized by specific vibrational frequencies. Key expected peaks include:

-

N-H stretching: Two distinct bands in the 3300-3500 cm⁻¹ region, characteristic of a primary amine.

-

C-H stretching: Aromatic and aliphatic signals just above and below 3000 cm⁻¹, respectively.

-

C=O stretching: A strong, sharp absorption band for the ester carbonyl group, typically around 1700-1725 cm⁻¹.

-

C=C stretching: Aromatic ring vibrations in the 1500-1600 cm⁻¹ region.

-

C-O stretching: Strong bands for the ester and ether linkages between 1200-1300 cm⁻¹.

-

-

Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ peaks, with a ratio of approximately 3:1, which is indicative of the presence of a single chlorine atom. The expected molecular ion for C₉H₁₀ClNO₃ would be at m/z 215 (for ³⁵Cl) and 217 (for ³⁷Cl).

Synthesis Strategies and Methodologies

Conceptual Synthesis Workflow

A plausible retrosynthetic analysis suggests that the target molecule can be prepared from a more accessible starting material like 4-methoxyanthranilic acid. The key strategic challenge lies in achieving the desired regioselectivity during the chlorination step.

Caption: Retrosynthetic analysis for the target compound.

Proposed Experimental Protocol (Conceptual):

-

Chlorination of 2-Amino-4-methoxybenzoic Acid:

-

Rationale: The amino and methoxy groups are both ortho-, para-directing. The position para to the strongly activating amino group (C5) is a highly favorable site for electrophilic substitution.

-

Procedure: Dissolve 2-Amino-4-methoxybenzoic acid in a suitable solvent such as N,N-Dimethylformamide (DMF). Add one molar equivalent of N-chlorosuccinimide (NCS) portion-wise at room temperature.[8] The reaction mixture is then gently heated (e.g., 60-70 °C) and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: The reaction mixture is cooled and poured into ice water to precipitate the chlorinated acid product, which is then filtered, washed with water, and dried.

-

-

Esterification to form this compound:

-

Rationale: Fischer esterification is a standard and reliable method for converting carboxylic acids to methyl esters.

-

Procedure: Suspend the dried 2-amino-5-chloro-4-methoxybenzoic acid in an excess of methanol. Add a catalytic amount of concentrated sulfuric acid. Reflux the mixture for several hours until TLC analysis indicates the completion of the reaction.

-

Work-up: Cool the mixture and neutralize the acid catalyst with a mild base like sodium bicarbonate solution. The product can be extracted into an organic solvent (e.g., ethyl acetate), washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude ester. Purification can be achieved by recrystallization or column chromatography.

-

Validated Protocol: Synthesis of Methyl 4-amino-5-chloro-2-methoxybenzoate

To provide a field-proven methodology, the following protocol is adapted from patent literature describing the synthesis of the isomeric Methyl 4-amino-5-chloro-2-methoxybenzoate.[8][9]

Caption: Validated synthesis workflow for an isomeric compound.[8]

Step-by-Step Protocol:

-

Methylation/Esterification: p-Aminosalicylic acid is reacted with dimethyl sulfate in the presence of a base like potassium hydroxide in an acetone solution. This step methylates both the phenolic hydroxyl group and the carboxylic acid, yielding Methyl 4-amino-2-methoxybenzoate.[8]

-

Chlorination: The resulting ester is dissolved in DMF. N-chlorosuccinimide (1 molar equivalent) is added, and the mixture is heated to 65-75°C for 2-3 hours.[8]

-

Isolation: The hot reaction mixture is poured into ice water, causing the product, Methyl 4-amino-5-chloro-2-methoxybenzoate, to precipitate as a solid. The product is then collected by filtration and dried. This process is reported to yield the product in high purity.[8]

Applications in Research and Drug Development

The 4-amino-5-chloro-2-methoxybenzoic acid scaffold is a well-established pharmacophore. Esters and amides derived from this core structure have been extensively investigated for their biological activity.

-

5-HT₄ Receptor Ligands: A significant body of research has demonstrated that derivatives of 4-amino-5-chloro-2-methoxybenzoic acid are potent agonists and antagonists of the 5-HT₄ serotonin receptor.[10][11] These receptors are primarily located in the gastrointestinal tract, making ligands for this receptor valuable therapeutic targets for motility disorders like irritable bowel syndrome (IBS).

-

Pharmaceutical Intermediates: As a functionalized building block, this class of compounds is crucial for constructing more complex APIs. For example, the related compound Methyl 2-amino-5-chlorobenzoate is a key intermediate in the synthesis of Tolvaptan, a drug used to treat hyponatremia.[1]

-

Metabolite and Impurity Reference: The N-acetylated derivative, Methyl 4-acetamido-5-chloro-2-methoxybenzoate, is known as a metabolite and impurity of Metoclopramide, a widely used antiemetic and dopamine D2 receptor antagonist.[6] This highlights the importance of having access to pure samples of these compounds as analytical reference standards in pharmaceutical quality control.

Given these applications, it is highly probable that this compound would be of significant interest to medicinal chemists as a novel building block for exploring structure-activity relationships (SAR) in similar biological targets.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not available, safety precautions can be inferred from data on its isomers and related compounds.[12][13] This compound should be handled as a potentially hazardous chemical.

| Hazard Category | GHS Hazard Statements (Inferred from Isomers) | Precautionary Statements (Inferred from Isomers) |

| Eye Irritation | H319: Causes serious eye irritation.[13] | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[14] |

| Skin Irritation | H315: Causes skin irritation.[13] | P264: Wash skin thoroughly after handling. P302+P352: IF ON SKIN: Wash with plenty of water.[14] |

| Respiratory Irritation | H335: May cause respiratory irritation.[13] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[14] |

Handling Recommendations:

-

Work in a well-ventilated area or a chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, a lab coat, and chemical safety goggles.

-

Avoid generating dust.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Keep away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable, though not extensively documented, chemical entity with significant potential as a building block in pharmaceutical and chemical research. This guide has sought to provide a robust scientific framework by systematically comparing its predicted characteristics with the known properties of its well-characterized isomers. The key takeaway for researchers is the critical importance of isomeric differentiation, which can only be confirmed through rigorous spectroscopic analysis. The provided conceptual synthesis pathways and validated protocols for related compounds offer a solid foundation for the production and future study of this promising molecule. As synthetic methodologies advance, the full characterization and application of this compound will undoubtedly contribute to the discovery of new chemical entities with therapeutic potential.

References

-

PubChem. (n.d.). Methyl 2-amino-4-(3-chloropropoxy)-5-methoxybenzoate. National Center for Biotechnology Information. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Methyl 4-amino-5-chloro-2-methoxybenzoate. Retrieved from [Link]

-

MDPI. (n.d.). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Retrieved from [Link]

-

Patsnap Eureka. (n.d.). Method for synthesizing 2-methoxy-4-amino-5-ethylsulfone methyl benzoate by halogenation. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 4-acetamido-5-chloro-2-methoxybenzoate. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemsrc. (n.d.). CAS#:214470-59-4 | 2-amino-4-(3-chloropropoxy)-5-Methoxybenzoate. Retrieved from [Link]

-

Royal Society of Chemistry. (2014). Supplementary Information. Retrieved from [Link]

-

PubChem. (n.d.). 4-Amino-5-chloro-2-methoxybenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid.

- Google Patents. (n.d.). United States Patent 3,700,719.

-

Eureka. (n.d.). A method for preparing methyl 2-methoxy-4-amino-5-ethylsulfonyl benzoate. Retrieved from [Link]

-

Journal of Medicinal Chemistry. (1998). New Esters of 4-Amino-5-chloro-2-methoxybenzoic Acid as Potent Agonists and Antagonists for 5-HT4 Receptors. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Critical Role of Methyl 2-Amino-5-Chlorobenzoate in Modern Pharmaceutical Synthesis. Retrieved from [Link]

-

NIST. (n.d.). 2-Amino-5-methylbenzoic acid. NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate. (n.d.). Methyl 2-amino-5-chlorobenzoate. Retrieved from [Link]

-

Wired Chemist. (n.d.). methyl 4-methoxybenzoate Proton Full Spectrum. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of methyl 2-amino-4,5-dimethoxybenzoate. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). Showing metabocard for Methyl 4-methoxybenzoate (HMDB0032639). Retrieved from [Link]

-

NIST. (n.d.). Benzoic acid, 2-amino-5-chloro-, methyl ester. NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. guidechem.com [guidechem.com]

- 3. CAS # 20896-27-9, 4-Amino-5-chloro-2-methoxybenzoic acid methyl ester, Methyl 2-methoxy-4-amino-5-chlorobenzoate, Methyl 4-amino-5-chloro-2-methoxybenzoate, Methyl 4-amino-5-chloro-o-anisate - chemBlink [chemblink.com]

- 4. Methyl 4-amino-5-chloro-2-methoxybenzoate | 20896-27-9 | FM25431 [biosynth.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. Methyl 4-acetamido-5-chloro-2-methoxybenzoate | 4093-31-6 [chemicalbook.com]

- 7. 4-AMINO-5-CHLORO-2-METHOXYBENZOIC ACID(7206-70-4) 13C NMR spectrum [chemicalbook.com]

- 8. CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid - Google Patents [patents.google.com]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. 4-Amino-5-chloro-2-methoxybenzoic acid | 7206-70-4 | FA17623 [biosynth.com]

- 12. assets.thermofisher.com [assets.thermofisher.com]

- 13. 4-Amino-5-chloro-2-methoxybenzoic acid | C8H8ClNO3 | CID 81626 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. chemicalbook.com [chemicalbook.com]

A Senior Application Scientist's Guide to the Spectroscopic Characterization of Methyl 2-amino-5-chloro-4-methoxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Rationale Behind Predictive Spectroscopic Analysis

This guide is constructed from the perspective of a Senior Application Scientist, tasked not just with providing data, but with empowering fellow researchers to interpret their own findings with confidence. For the target molecule, Methyl 2-amino-5-chloro-4-methoxybenzoate (CAS 79025-26-6) , a complete set of experimental spectra is not publicly available at the time of this writing. Therefore, this document will serve as an in-depth, technical guide to the predicted spectroscopic data for this compound. We will leverage established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), in conjunction with available data from structurally similar molecules, to construct a robust analytical framework. This approach not only provides a strong hypothesis for the expected spectral features but also serves as a comprehensive tutorial on the principles of spectroscopic interpretation for substituted aromatic systems.

I. Molecular Structure and its Predicted Spectroscopic Fingerprint

The structure of this compound, presented below, reveals a highly substituted benzene ring. The interplay of electron-donating groups (amino, methoxy) and electron-withdrawing groups (chloro, methyl ester) will create a distinct and interpretable spectroscopic signature.

Figure 1: Structure of this compound.

II. Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

A. Predicted Chemical Shifts and Coupling Patterns

The ¹H NMR spectrum is anticipated to be relatively simple in terms of the number of signals, but rich in information derived from the chemical shifts and coupling constants. We predict four distinct signals: two aromatic protons and two methyl groups.

| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| Aromatic H-3 | ~6.5 - 6.8 | Singlet | 1H | Proton at C3 | Shielded by the ortho-amino and para-methoxy groups. Expected to be a singlet due to the absence of adjacent protons. |

| Aromatic H-6 | ~7.2 - 7.5 | Singlet | 1H | Proton at C6 | Deshielded by the para-chloro and ortho-ester groups. Expected to be a singlet. |

| Methoxy (-OCH₃) | ~3.8 - 4.0 | Singlet | 3H | Methoxy protons | Typical chemical shift for an aromatic methoxy group. |

| Ester Methyl (-COOCH₃) | ~3.7 - 3.9 | Singlet | 3H | Ester methyl protons | Characteristic chemical shift for a methyl ester. |

B. Experimental Protocol for ¹H NMR Acquisition

A robust and reproducible ¹H NMR spectrum can be obtained using the following standard protocol:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). The choice of solvent can slightly influence chemical shifts.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Number of Scans: 16 to 64 scans to ensure a good signal-to-noise ratio.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 3-4 seconds.

-

Spectral Width: 0-12 ppm.

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the residual solvent peak (CDCl₃: δ 7.26 ppm; DMSO-d₆: δ 2.50 ppm).

Figure 3: Predicted major fragmentation pathways in EI-MS.

B. Experimental Protocol for Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of this compound.

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Instrumentation: A GC system coupled to a mass spectrometer with an EI source.

-

GC Conditions:

-

Column: A standard non-polar column (e.g., DB-5ms).

-

Injection Volume: 1 µL.

-

Inlet Temperature: 250 °C.

-

Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

VI. Conclusion: A Framework for Structural Verification

This guide provides a comprehensive, albeit predictive, spectroscopic analysis of this compound. The detailed protocols and predicted data serve as a robust framework for researchers working with this molecule. When experimental data is acquired, it can be compared against these predictions to confirm the structure. Any significant deviations from these predictions could indicate the presence of impurities, an isomeric structure, or unexpected electronic effects, thereby guiding further investigation. This predictive approach, rooted in fundamental principles and comparative data analysis, exemplifies the problem-solving and interpretive skills essential in modern chemical and pharmaceutical sciences.

References

-

Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

-

Silverstein, R.M., Webster, F.X., Kiemle, D.J., & Bryce, D.L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

Reich, H. J. (2021). Structure Determination using Spectroscopic Methods. University of Wisconsin. [Link]

-

National Institute of Advanced Industrial Science and Technology (AIST), Japan. Spectral Database for Organic Compounds, SDBS. [Link]

A Guide to the Spectroscopic Characterization of Methyl 4-amino-5-chloro-2-methoxybenzoate

Introduction

In the landscape of pharmaceutical research and drug development, the unambiguous structural confirmation of chemical intermediates is a cornerstone of scientific rigor and regulatory compliance. Methyl 4-amino-5-chloro-2-methoxybenzoate is a substituted aminobenzoate that serves as a valuable building block in the synthesis of more complex molecules, including pharmacologically active agents.[1][2] The precise arrangement of its functional groups—an amine, a chlorine atom, a methoxy group, and a methyl ester—on the benzene ring dictates its reactivity and suitability for subsequent synthetic steps.

This technical guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra of Methyl 4-amino-5-chloro-2-methoxybenzoate. As analytical tools, NMR and IR spectroscopy offer a powerful, non-destructive means to probe the molecular architecture of a compound.[3] NMR spectroscopy provides detailed information about the carbon-hydrogen framework, while IR spectroscopy identifies the specific functional groups present through their characteristic vibrational frequencies.[4] This guide is intended for researchers, chemists, and quality control professionals who rely on robust analytical data to verify molecular identity, assess purity, and ensure the consistency of synthetic processes.

A note on nomenclature: The topic specifies "Methyl 2-amino-5-chloro-4-methoxybenzoate". However, the common chemical intermediate found in literature and supplier databases is "Methyl 4-amino-5-chloro-2-methoxybenzoate" (CAS 20896-27-9). This guide will focus on the latter, as it is the well-characterized compound.

Molecular Structure and Spectroscopic Correlation

To interpret the spectra accurately, we must first understand the molecular structure and the distinct chemical environments of its atoms.

Caption: Molecular structure of Methyl 4-amino-5-chloro-2-methoxybenzoate with key atoms labeled for NMR analysis.

¹H NMR Spectroscopic Analysis

The ¹H NMR spectrum provides a proton census of the molecule. Each unique proton environment generates a distinct signal, whose chemical shift (δ), integration (area), and multiplicity (splitting pattern) reveal its structural context. For Methyl 4-amino-5-chloro-2-methoxybenzoate, we anticipate five distinct signals.

The analysis below is based on established principles of substituent effects and spectral data from the closely related precursor, 4-amino-5-chloro-2-methoxybenzoic acid.[5]

| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment & Rationale |

| H-6 | ~7.6 | Singlet | 1H | This aromatic proton is deshielded by the adjacent ester group and the para-chlorine atom. It appears as a singlet as there are no adjacent protons. |

| H-3 | ~6.4 | Singlet | 1H | This aromatic proton is shielded by the ortho-methoxy and para-amino groups, shifting it significantly upfield. It appears as a singlet. |

| NH₂ | ~4.5 - 5.5 | Broad Singlet | 2H | The chemical shift of amine protons is variable and depends on solvent and concentration. The signal is often broad due to quadrupole broadening and exchange. |

| OCH₃ (ester) | ~3.8 | Singlet | 3H | This is a typical chemical shift for methyl ester protons. |

| OCH₃ (ether) | ~3.9 | Singlet | 3H | This is a characteristic chemical shift for an aryl methoxy group. It is slightly deshielded compared to the ester methyl. |

¹³C NMR Spectroscopic Analysis

The ¹³C NMR spectrum reveals the carbon framework of the molecule. Each unique carbon atom produces a signal at a chemical shift indicative of its electronic environment. We expect to see nine distinct signals for Methyl 4-amino-5-chloro-2-methoxybenzoate.

| Carbon Label | Predicted Chemical Shift (δ, ppm) | Assignment & Rationale |

| C=O | ~167 | Carbonyl Carbon: The ester carbonyl carbon is highly deshielded due to the two attached electronegative oxygen atoms.[6] |

| C-2 | ~158 | Aromatic C-OCH₃: This carbon is strongly deshielded by the directly attached, electron-donating methoxy group. |

| C-4 | ~148 | Aromatic C-NH₂: This carbon is deshielded by the attached nitrogen of the amino group. |

| C-6 | ~130 | Aromatic C-H: This carbon's chemical shift is influenced by the ortho-ester and meta-chloro groups. |

| C-1 | ~115 | Aromatic C-COOR: This ipso-carbon is shielded relative to other substituted carbons. |

| C-5 | ~113 | Aromatic C-Cl: The chloro-substituted carbon appears in this region. |

| C-3 | ~100 | Aromatic C-H: This carbon is significantly shielded by the ortho-methoxy and para-amino groups. |

| OCH₃ (ether) | ~56 | Methoxy Carbon: A typical value for an aryl methoxy carbon. |

| OCH₃ (ester) | ~52 | Methyl Ester Carbon: A characteristic chemical shift for a methyl ester carbon. |

Infrared (IR) Spectroscopy Analysis

IR spectroscopy is an essential technique for identifying the functional groups within a molecule. Each group absorbs infrared radiation at a characteristic frequency, corresponding to the vibration of its bonds.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Rationale & Expected Appearance |

| 3480 - 3300 | N-H Symmetric & Asymmetric Stretching | Primary Amine (-NH₂) | Two distinct, sharp to medium bands are expected for the primary amine. Data from the acid precursor shows peaks in this region.[5] |

| 3080 - 3010 | Aromatic C-H Stretching | Aryl C-H | Weak to medium sharp peaks characteristic of C-H bonds on the benzene ring. |

| 2990 - 2850 | Aliphatic C-H Stretching | Methyl (-CH₃) | Weak to medium sharp peaks from the two methoxy groups. |

| ~1720 | C=O Stretching | Ester (C=O) | A very strong, sharp absorption band, which is one of the most prominent features in the spectrum. |

| ~1620 & ~1500 | C=C Stretching | Aromatic Ring | Two or more medium to strong sharp bands from the vibrations of the benzene ring. |

| ~1250 | Asymmetric C-O-C Stretching | Aryl Ether & Ester | A strong band associated with the C-O stretching of the aryl ether and ester groups. |

| ~1050 | Symmetric C-O-C Stretching | Aryl Ether & Ester | A medium to strong band from the C-O stretching vibrations. |

| ~850 | C-Cl Stretching | Aryl Halide | A medium to strong band in the fingerprint region, confirming the presence of the chlorine substituent. |

Experimental Protocols

To ensure the acquisition of high-quality, reproducible data, standardized experimental procedures are critical.

Protocol 1: NMR Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-10 mg of Methyl 4-amino-5-chloro-2-methoxybenzoate.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial. The choice of solvent is crucial as it can influence the chemical shifts, particularly of the NH₂ protons.[7]

-

Add a small amount of an internal standard, typically tetramethylsilane (TMS), to set the chemical shift reference to 0.00 ppm.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Data Acquisition:

-

Insert the sample into a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence. Typically, 8 to 16 scans are sufficient.

-

Acquire the ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) will be required to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply Fourier transformation, phase correction, and baseline correction to the raw data.

-

Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm.

-

Integrate the signals in the ¹H spectrum to determine the relative proton ratios.

-

Identify the chemical shift and multiplicity of each peak.

-

Protocol 2: FT-IR Spectroscopy (ATR Method)

-

Instrument Preparation:

-

Ensure the Attenuated Total Reflectance (ATR) crystal (e.g., diamond or germanium) is clean.

-

Record a background spectrum of the empty ATR crystal. This spectrum will be automatically subtracted from the sample spectrum.

-

-

Sample Analysis:

-

Place a small amount (1-2 mg) of the solid Methyl 4-amino-5-chloro-2-methoxybenzoate powder directly onto the ATR crystal.

-

Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

Acquire the spectrum, typically by co-adding 16 to 32 scans in the range of 4000–400 cm⁻¹.

-

-

Data Processing:

-

The resulting spectrum will be displayed in terms of transmittance or absorbance.

-

Label the significant peaks and compare their wavenumbers to the expected values for the functional groups present in the molecule.

-

Workflow for Spectroscopic Verification

The logical flow from sample to confirmed structure is a self-validating system that ensures scientific integrity.

Caption: Workflow for the structural verification of Methyl 4-amino-5-chloro-2-methoxybenzoate using NMR and IR spectroscopy.

Conclusion

The combined application of ¹H NMR, ¹³C NMR, and FT-IR spectroscopy provides a comprehensive and definitive characterization of Methyl 4-amino-5-chloro-2-methoxybenzoate. The predicted spectra, based on fundamental principles and data from analogous structures, highlight key features: two distinct singlets for the aromatic protons in the ¹H NMR, a highly deshielded carbonyl carbon signal around 167 ppm in the ¹³C NMR, and characteristic N-H and C=O stretching bands in the IR spectrum. This guide serves as a practical reference for scientists to confidently verify the identity, purity, and structural integrity of this important synthetic intermediate, thereby upholding the standards of quality and precision required in modern chemical and pharmaceutical development.

References

-

PubChem. (n.d.). Methyl 5-chloro-2-methoxybenzoate. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 4-acetamido-5-chloro-2-methoxybenzoate. Retrieved from [Link]

-

Journal of Medicinal Chemistry. (1996). New Esters of 4-Amino-5-chloro-2-methoxybenzoic Acid as Potent Agonists and Antagonists for 5-HT4 Receptors. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0001123). Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved from [Link]

-

Amerigo Scientific. (n.d.). Methyl 4-amino-5-chloro-2-methoxybenzoate. Retrieved from [Link]

- Google Patents. (n.d.). CN103304453A - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps.

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Asian Journal of Chemistry. (2015). Synthesis, Characterization and Crystal Structure of Methyl 4-(Benzyloxy)-5-methoxy-2-nitrobenzoate. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Table of Contents. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

PubChem. (n.d.). 4-Amino-5-chloro-2-methoxybenzoic acid. Retrieved from [Link]

Sources

- 1. Methyl 4-amino-5-chloro-2-methoxybenzoate | 20896-27-9 | FM25431 [biosynth.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Methyl 5-chloro-2-methoxybenzoate | C9H9ClO3 | CID 118574 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Methyl 4-acetamido-5-chloro-2-methoxybenzoate | C11H12ClNO4 | CID 77721 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Amino-5-chloro-2-methoxybenzoic acid | C8H8ClNO3 | CID 81626 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. rsc.org [rsc.org]

Technical Guide to the Structural Elucidation of Methyl 2-amino-5-chloro-4-methoxybenzoate: A Predictive and Methodological Approach

Audience: Researchers, scientists, and drug development professionals.

Core Directive: This guide provides a comprehensive technical overview for determining the crystal structure of Methyl 2-amino-5-chloro-4-methoxybenzoate. As no crystal structure for this specific compound has been deposited in publicly accessible databases such as the Cambridge Structural Database (CSD), this document serves a dual purpose. Firstly, it offers a predictive analysis of the compound's likely solid-state conformation and intermolecular interactions by drawing expert analogies from structurally related molecules. Secondly, it presents a detailed, field-proven experimental workflow for its synthesis, crystallization, and single-crystal X-ray diffraction analysis.

Introduction: The Need for Structural Clarity

This compound (C₉H₁₀ClNO₃) is a substituted anthranilate, a class of compounds recognized for its utility as intermediates in the synthesis of pharmaceuticals and other fine chemicals.[1][2] In the pharmaceutical industry, the solid-state structure of an active pharmaceutical ingredient (API) or its intermediates is of paramount importance. It dictates critical physicochemical properties such as solubility, stability, bioavailability, and manufacturability. Polymorphism—the ability of a compound to exist in multiple crystal forms—can have profound implications for a drug's efficacy and safety.

Therefore, obtaining a definitive single-crystal X-ray structure is not merely an academic exercise; it is a foundational step in robust drug development and materials science. This guide provides the predictive framework and methodological rigor required to achieve this for this compound.

Predictive Structural Analysis: An Evidence-Based Hypothesis

In the absence of direct experimental data, we can construct a reliable hypothesis of the molecule's crystal structure by examining the crystallographic information of its close analogues. The interplay of the amine, ester, chloro, and methoxy functional groups creates a specific electronic and steric environment that favors certain recurring structural motifs, or supramolecular synthons.

Dominant Intramolecular Interactions: The Pseudo-Ring Motif

A consistent and dominant feature in the crystal structures of 2-aminobenzoate esters is the formation of a strong intramolecular hydrogen bond between one of the amine hydrogens (N-H) and the carbonyl oxygen (O=C) of the ester group.[3] This interaction creates a highly stable, planar, six-membered pseudo-ring.

-

Causality: The proximity of the ortho-amino and methyl ester groups, combined with the donor strength of the N-H group and the acceptor strength of the carbonyl oxygen, makes this S(6) graph set motif energetically favorable. This intramolecular bond significantly influences the overall conformation of the molecule, enforcing a high degree of planarity across the benzene ring and its amino/ester substituents. We predict with high confidence that this compound will exhibit this feature.

Anticipated Intermolecular Interactions & Crystal Packing

While the intramolecular hydrogen bond satisfies one of the amine's hydrogen donors, the second N-H proton remains available for intermolecular interactions. Analysis of related structures, such as Methyl 2-amino-5-chlorobenzoate and Methyl 2-amino-4-(3-chloropropoxy)-5-methoxybenzoate, reveals that intermolecular N—H⋯O hydrogen bonds are the primary drivers of crystal packing, typically linking molecules into infinite chains.[3][4]

Predicted Supramolecular Synthons:

-

Amine-Carbonyl Chain: The remaining N-H donor on one molecule is likely to form a hydrogen bond with the carbonyl oxygen of an adjacent molecule. This would create a C(4) chain motif, linking the molecules head-to-tail.

-

Amine-Methoxy Chain: Alternatively, the N-H donor could interact with the oxygen of the methoxy group on a neighboring molecule. The relative basicity and steric accessibility of the carbonyl vs. the methoxy oxygen will determine which acceptor site is preferred.

-

π-π Stacking: The planar, electron-rich aromatic rings are expected to participate in face-to-face π-π stacking interactions, which will further stabilize the crystal lattice.[5]

-

Halogen Interactions: While less dominant than hydrogen bonding, weak C-Cl···H or C-Cl···π interactions may also contribute to the overall packing arrangement.

The combination of strong, directional hydrogen-bond chains and weaker, dispersive stacking forces will dictate the final crystal packing. Based on the prevalence in analogues, a monoclinic space group, such as P2₁ or P2₁/c, is a probable outcome.[3][5]

Experimental Workflow for Crystal Structure Determination

This section provides a self-validating, step-by-step protocol for researchers to produce and analyze single crystals of the title compound.

Synthesis and Purification

A plausible and efficient route to synthesize the target compound is via the chlorination of a suitable precursor, Methyl 4-amino-2-methoxybenzoate.

Protocol:

-

Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve Methyl 4-amino-2-methoxybenzoate (1 equivalent) in a suitable solvent such as N,N-Dimethylformamide (DMF).

-

Chlorination: While stirring at room temperature, add a solution of N-Chlorosuccinimide (NCS) (1.05 equivalents) in DMF dropwise to the reaction mixture. The use of NCS is a well-established method for regioselective chlorination of activated aromatic rings under mild conditions.

-

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Upon completion, pour the reaction mixture into ice-water to precipitate the crude product.

-

Purification: Collect the solid by vacuum filtration, wash thoroughly with water, and dry. Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to achieve high purity (>99%), which is critical for successful single crystal growth. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity.

Single Crystal Growth: The Art of Patience

Growing diffraction-quality single crystals is often the most challenging step. It requires a systematic screening of solvents and conditions. The key is to allow the molecules to self-assemble slowly and orderly into a crystalline lattice.

Table 1: Suggested Solvents for Crystallization Screening

| Solvent Class | Specific Solvents | Rationale |

|---|---|---|

| Alcohols | Methanol, Ethanol, Isopropanol | Can act as both H-bond donors and acceptors, potentially competing with intermolecular interactions but often yielding good crystals. |

| Esters | Ethyl Acetate | A polar aprotic solvent that is less interactive than alcohols and can promote the desired solute-solute hydrogen bonds. |

| Ketones | Acetone | Offers a different polarity and dipole moment, useful for altering solubility profiles. |

| Aromatic | Toluene | Non-polar, encourages π-π stacking interactions. |

| Ethers | Dioxane, Tetrahydrofuran (THF) | Can act as H-bond acceptors.[6] |

| Halogenated | Dichloromethane | Good for dissolving a wide range of organic compounds. |

Recommended Crystallization Techniques:

-

Slow Solvent Evaporation:

-

Prepare a saturated or near-saturated solution of the purified compound in a selected solvent from Table 1.

-

Loosely cap the vial (e.g., with perforated parafilm) and leave it undisturbed in a vibration-free environment.

-

Trustworthiness: This method is reliable because the gradual increase in concentration allows for slow nucleation and growth, which is essential for forming a well-ordered single crystal.

-

-

Vapor Diffusion (Liquid-Liquid):

-

Dissolve the compound in a small amount of a good solvent (e.g., Dichloromethane).

-

Place this vial inside a larger, sealed jar containing a poor solvent (the "anti-solvent," e.g., Hexane) in which the compound is insoluble.

-

The anti-solvent will slowly diffuse into the good solvent, gradually reducing the compound's solubility and inducing crystallization.

-

Expertise: This technique provides finer control over the rate of saturation compared to slow evaporation, often yielding higher quality crystals.

-

The workflow for crystallization and analysis is visualized below.

Sources

- 1. PubChemLite - this compound (C9H10ClNO3) [pubchemlite.lcsb.uni.lu]

- 2. 20896-27-9|Methyl 4-amino-5-chloro-2-methoxybenzoate|BLD Pharm [bldpharm.com]

- 3. researchgate.net [researchgate.net]

- 4. Methyl 2-amino-4-(3-chloropropoxy)-5-methoxybenzoate | C12H16ClNO4 | CID 23033013 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Crystallization of para-aminobenzoic acid forms from specific solvents - CrystEngComm (RSC Publishing) [pubs.rsc.org]

A Technical Guide to the Solubility of Methyl 2-amino-5-chloro-4-methoxybenzoate

Executive Summary

Solubility is a critical physicochemical parameter that dictates the performance, formulation, and bioavailability of active pharmaceutical ingredients (APIs) and research chemicals. This technical guide provides an in-depth analysis of the solubility characteristics of Methyl 2-amino-5-chloro-4-methoxybenzoate. Due to the absence of extensive published experimental data for this specific compound, this guide establishes a robust theoretical framework to predict its solubility. We leverage data from the closely related structural isomer, Methyl 4-amino-5-chloro-2-methoxybenzoate, to inform our analysis. This document offers foundational principles of solubility, a detailed protocol for its experimental determination via the gold-standard shake-flask method, and a predicted solubility profile in a range of common laboratory solvents. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and experimentally determine the solubility of this and structurally similar compounds.

Introduction and Strategic Importance of Solubility

This compound is a substituted aromatic compound featuring several key functional groups: an amino group, a chloro substituent, a methoxy group, and a methyl ester. Each of these moieties contributes to the molecule's overall polarity, hydrogen bonding capacity, and ultimately, its solubility profile. Understanding the solubility of such a compound is paramount in a drug discovery and development context. Poor solubility can lead to challenges in formulation, unpredictable bioavailability, and unreliable results in in vitro assays, thereby impeding preclinical and clinical progress.[1]

Figure 1. Chemical structures of the target compound, this compound (Left), and its reference isomer, Methyl 4-amino-5-chloro-2-methoxybenzoate (Right).

Figure 1. Chemical structures of the target compound, this compound (Left), and its reference isomer, Methyl 4-amino-5-chloro-2-methoxybenzoate (Right).

Foundational Principles of Solubility

The solubility of a solid solute in a liquid solvent is the result of a thermodynamic equilibrium between the solid state (crystal lattice) and the solvated state. This process is governed by the principle that "like dissolves like," which is a simplified expression of the complex intermolecular forces at play.[3][4][5]

-

Intermolecular Forces: Dissolution requires overcoming the solute-solute interactions within the crystal lattice and the solvent-solvent interactions to create a cavity for the solute. This energy input is compensated by the formation of new, favorable solute-solvent interactions.[6] Key forces include:

-

Hydrogen Bonding: The amino (-NH2) group in the target molecule can act as a hydrogen bond donor, while the oxygen atoms of the methoxy (-OCH3) and ester (-COOCH3) groups can act as acceptors. Solvents capable of hydrogen bonding (e.g., water, ethanol) are likely to interact strongly with the solute.[5]

-

Dipole-Dipole Interactions: The polar bonds (C-Cl, C=O, C-O, C-N) create a net molecular dipole moment, allowing for electrostatic interactions with polar solvents like acetone or acetonitrile.

-

Van der Waals Forces (London Dispersion Forces): These are present in all molecules and are the primary mode of interaction for nonpolar compounds. The benzene ring and methyl groups contribute to these interactions, enabling some solubility in nonpolar solvents like toluene or hexane.[5]

-

-

Solvent Properties:

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents have O-H or N-H bonds and can act as both hydrogen bond donors and acceptors. They are most effective at dissolving polar solutes that can also participate in hydrogen bonding.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): These solvents possess dipole moments but lack O-H or N-H bonds. They can accept hydrogen bonds but cannot donate them. They are excellent for dissolving a wide range of polar compounds.

-

Nonpolar Solvents (e.g., Hexane, Toluene): These solvents have low dielectric constants and interact primarily through weak van der Waals forces. They are effective at dissolving nonpolar solutes.

-

Physicochemical Profile: this compound

While direct experimental data is scarce, we can infer key properties based on its structure and data from its isomer, Methyl 4-amino-5-chloro-2-methoxybenzoate.

| Property | Value (Reference Isomer) | Predicted Value/Note (Target Compound) |

| CAS Number | 20896-27-9[2] | Not Found |

| Molecular Formula | C₉H₁₀ClNO₃ | C₉H₁₀ClNO₃ |

| Molecular Weight | 215.63 g/mol | 215.63 g/mol |

| Melting Point | 135.0 °C | Expected to be a solid at room temperature with a relatively high melting point, indicating strong crystal lattice forces that must be overcome for dissolution. |

| Predicted logP | Not available | Estimated to be moderately lipophilic. The presence of polar groups (-NH2, -OCH3, -COOCH3) is balanced by the aromatic ring and chloro-substituent. |

| pKa (Predicted) | Not available | The primary amine group (-NH2) is weakly basic. The compound's solubility is expected to increase significantly in acidic aqueous solutions (pH < 4) due to the formation of the more soluble ammonium salt. |

Experimental Determination of Thermodynamic Solubility

To obtain definitive solubility data, an experimental approach is necessary. The shake-flask method is considered the "gold standard" for determining equilibrium (thermodynamic) solubility due to its reliability.[5][7]

Detailed Protocol: Equilibrium Shake-Flask Method

This protocol outlines the necessary steps to determine the solubility of this compound.

1. Materials and Equipment:

-

Test Compound: Solid this compound

-

Selected Solvents (e.g., Water, pH 7.4 Buffer, Ethanol, Acetonitrile, Toluene)

-

Analytical Balance

-

Glass vials with screw caps

-

Orbital shaker or rotator in a temperature-controlled incubator (e.g., set to 25 °C or 37 °C)

-

Centrifuge

-

Syringes and chemically inert syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

2. Step-by-Step Procedure:

-

Preparation of Standard Solutions: Prepare a stock solution of the test compound in a solvent in which it is freely soluble (e.g., DMSO or Methanol). From this stock, create a series of standard solutions of known concentrations to generate a calibration curve.

-

Sample Preparation: Add an excess amount of the solid test compound to a vial. "Excess" is critical and means enough solid is present to saturate the solution and leave a visible amount of undissolved solid at equilibrium.[5]

-

Solvent Addition: Add a precise volume of the desired solvent (e.g., 2 mL) to the vial.

-

Equilibration: Cap the vials securely and place them in the temperature-controlled shaker. Agitate the samples for a sufficient duration to ensure equilibrium is reached. This typically requires 24 to 72 hours.[8] Periodic checks (e.g., at 24, 48, and 72 hours) where the concentration does not change confirm that equilibrium has been established.

-

Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully separate the saturated supernatant from the undissolved solid. The most reliable method is to withdraw the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial.[9] Centrifugation prior to filtration can also be employed to aid separation.[9]

-

Quantification: Dilute the filtered, saturated solution with an appropriate solvent to bring the concentration within the linear range of the HPLC calibration curve. Analyze the diluted sample by HPLC to determine the concentration of the dissolved compound.

-

Calculation: Use the calibration curve to calculate the concentration of the compound in the undiluted saturated solution. This value represents the equilibrium solubility, typically reported in mg/mL or µg/mL.

3. Self-Validation and Trustworthiness:

-

Replicates: All determinations should be performed in at least triplicate to ensure reproducibility.

-

Solid Phase Analysis: After the experiment, the remaining solid should be analyzed (e.g., by DSC or XRD) to confirm that no phase changes or degradation occurred during the equilibration period.[9]

-

pH Measurement: For aqueous and buffered solutions, the pH must be measured both before and after equilibration to ensure the buffer capacity was sufficient.[5]

Workflow Visualization

Caption: "Like Dissolves Like" principle applied to the target compound.

Conclusion

This guide provides a comprehensive framework for understanding and evaluating the solubility of this compound. While direct experimental data remains to be published, a robust prediction of its solubility profile can be made by analyzing its molecular structure and the fundamental principles of intermolecular forces. The compound is predicted to be most soluble in polar aprotic solvents like DMSO and in acidic aqueous solutions, with moderate solubility in polar protic solvents like alcohols, and poor solubility in nonpolar solvents like hexane. For definitive quantitative data, the detailed shake-flask protocol provided herein serves as a reliable, gold-standard methodology. These insights and protocols are designed to empower researchers to make informed decisions in solvent selection, formulation development, and experimental design.

References

-

AxisPharm. (n.d.). Equilibrium Solubility Assays Protocol. Retrieved from [Link]

- Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341.

-

LibreTexts Chemistry. (2020). 2.12: Intermolecular Forces and Solubilities. Retrieved from [Link]

-

Maricopa Open Digital Press. (n.d.). Intermolecular Forces – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. Retrieved from [Link]

-

NJIT. (2012). Solubility and Intermolecular Forces. Retrieved from [Link]

- Pan, L., Ho, Q., & Zuo, Z. (2013). A review of methods for solubility determination in biopharmaceutical drug characterization. Dissolution Technologies, 20(3), 6-12.

-

Pearson. (n.d.). Solutions: Solubility and Intermolecular Forces. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Methyl 4-amino-5-chloro-2-methoxybenzoate. Retrieved from [Link]

-

Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

-

ResearchGate. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically?. Retrieved from [Link]

-

Saskoer.ca. (n.d.). 2.4. Effects of Intermolecular Forces – Introduction to Organic Chemistry. Retrieved from [Link]

-

World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION OF ACTIVE PHARMACEUTICAL INGREDIENTS FOR BIOWAIVER. Retrieved from [Link]

Sources

- 1. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. Predicting Solubility | Rowan [rowansci.com]

- 4. m.youtube.com [m.youtube.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. Estimating Aqueous Solubility Directly From Molecular Structure Using Machine Learning Approach | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]

- 7. echemi.com [echemi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Methyl 4-acetamido-5-chloro-2-methoxybenzoate | C11H12ClNO4 | CID 77721 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of Methyl 4-amino-5-chloro-2-methoxybenzoate (CAS 20896-27-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-amino-5-chloro-2-methoxybenzoate, identified by the CAS number 20896-27-9, is a substituted aromatic ester of significant interest in the fields of pharmaceutical and agricultural chemistry. Its molecular structure, featuring a substituted benzene ring with amino, chloro, methoxy, and methyl ester functional groups, makes it a versatile intermediate in the synthesis of more complex molecules. This guide provides a comprehensive overview of its physical and chemical properties, underpinned by established scientific principles and detailed experimental methodologies. The aim is to equip researchers and drug development professionals with the critical knowledge required for the effective handling, characterization, and application of this compound.

Molecular and Chemical Identity

A foundational understanding of a compound begins with its precise chemical identity. The structural and basic chemical information for CAS 20896-27-9 is summarized below.

| Identifier | Value | Source |

| CAS Number | 20896-27-9 | - |

| IUPAC Name | methyl 4-amino-5-chloro-2-methoxybenzoate | [1] |

| Synonyms | 4-Amino-5-chloro-o-anisic acid methyl ester, 3-Carbomethoxy-1-chloro-4-methoxyanaline, Methyl 2-methoxy-4-amino-5-chlorobenzoate | |

| Molecular Formula | C₉H₁₀ClNO₃ | |

| Molecular Weight | 215.63 g/mol | |

| InChI Key | ALYQFGBPEGLBLW-UHFFFAOYSA-N | - |

| SMILES | COC1=CC(Cl)=C(N)C=C1C(=O)OC | - |

Physicochemical Properties

The physical properties of a compound are critical for its purification, formulation, and storage. The following table summarizes the known and predicted physicochemical data for Methyl 4-amino-5-chloro-2-methoxybenzoate.

| Property | Value | Method |

| Melting Point | 135.0 °C | Experimental |

| Boiling Point | 372.30 °C | Calculated |

| Density | 1.302 ± 0.06 g/cm³ | Calculated |

| Appearance | White to light beige fine crystalline powder | - |

| Solubility | To be determined | Experimental |

Experimental Determination of Physicochemical Properties

To ensure the accuracy and reliability of these properties, standardized experimental protocols are essential.

The melting point is a crucial indicator of purity. A sharp melting range typically signifies a high degree of purity.

Protocol:

-

A small, finely powdered sample of the compound is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The sample is heated at a controlled rate (initially rapid, then slow, ~1-2 °C/min, near the expected melting point).

-

The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.

The density of a solid can be determined using the displacement method.

Protocol:

-

The mass of a dry, empty measuring cylinder is recorded.

-

A known volume of an inert, non-solvent liquid (e.g., a hydrocarbon) is added to the cylinder, and the total mass is recorded.

-

A known mass of the solid compound is carefully added to the liquid, ensuring it is fully submerged.

-

The new volume is recorded. The difference in volume represents the volume of the solid.

-

The density is calculated using the formula: Density = Mass of the solid / Volume of the solid.[2][3]

A qualitative assessment of solubility in various solvents is critical for reaction setup, purification, and formulation.

Protocol:

-

To a series of test tubes, add a small, accurately weighed amount of the compound (e.g., 10 mg).

-

To each tube, add a measured volume (e.g., 1 mL) of a different solvent (e.g., water, ethanol, methanol, acetone, dichloromethane, ethyl acetate, hexane).

-

Agitate the tubes at a constant temperature (e.g., 25 °C) for a set period.

-

Visually observe and record whether the compound is soluble, partially soluble, or insoluble.[4][5]

Spectroscopic Characterization

Spectroscopic techniques provide detailed information about the molecular structure and functional groups present in the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

-

Expected Chemical Shifts (δ) in CDCl₃:

-

Aromatic Protons (2H): Two singlets or doublets in the range of 6.0-8.0 ppm. The exact chemical shifts will be influenced by the positions of the substituents.

-

Amino Protons (-NH₂): A broad singlet, typically in the range of 3.5-5.0 ppm, which can be exchangeable with D₂O.

-

Methoxy Protons (-OCH₃): A sharp singlet around 3.8-4.0 ppm.

-

Methyl Ester Protons (-COOCH₃): A sharp singlet around 3.7-3.9 ppm.

-

-

Expected Chemical Shifts (δ) in CDCl₃:

-

Carbonyl Carbon (-C=O): A signal in the range of 165-175 ppm.

-

Aromatic Carbons (6C): Multiple signals in the range of 100-160 ppm. The carbons attached to the methoxy, amino, and chloro groups will have distinct chemical shifts.

-

Methoxy Carbon (-OCH₃): A signal around 55-60 ppm.

-

Methyl Ester Carbon (-COOCH₃): A signal around 50-55 ppm.

-

-